molecular formula C15H13FO3 B6402532 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid CAS No. 1261907-03-2

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid

Cat. No.: B6402532
CAS No.: 1261907-03-2
M. Wt: 260.26 g/mol
InChI Key: DRQJREHGFXVXCU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a fluoro and methoxy group on the phenyl ring, along with a methyl group on the benzoic acid moiety. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Fluoro-5-methoxyphenyl)-6-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the phenyl ring, along with a methyl group on the benzoic acid moiety, differentiates it from other similar compounds.

Properties

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-4-3-5-11(14(9)15(17)18)12-8-10(19-2)6-7-13(12)16/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQJREHGFXVXCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=C(C=CC(=C2)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690120
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261907-03-2
Record name 2'-Fluoro-5'-methoxy-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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